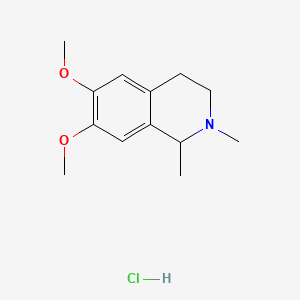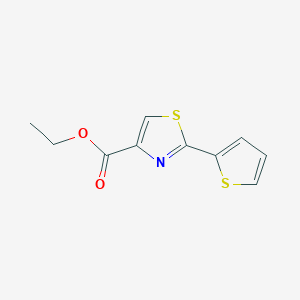
Carnegine Hydrochloride
説明
Carnegie hydrochloride, or CCHCl, is a synthetic chemical compound with a variety of applications in scientific research. It has been used to study the biochemical and physiological effects of certain drugs and to explore the efficacy of certain treatments. CCHCl is a stable, non-toxic, and water-soluble compound that is easy to work with in the laboratory.
科学的研究の応用
Chemical Composition and Nutrient Applications
Carnegine Hydrochloride, a complex chemical compound, is utilized in various nutrient-related applications. According to V. Coșofreţ (1982), it serves a role in the treatment of hyperammonemia and is an essential constituent in diet formulations. Carnegine Hydrochloride is involved in the treatment of mental deficiency and alcoholism, showcasing its diverse applications in nutrient and health-related fields (Coșofreţ, 1982).
Synthesis and Isolation
The compound has garnered attention in synthetic chemistry. Bracca and Kaufman (2004) explored various enantioselective strategies for the synthesis of Carnegine, emphasizing the chemical processes involved in isolating this compound from natural sources. This research is vital for the pharmaceutical and biochemical industries, as it facilitates the production and availability of Carnegine for various applications (Bracca & Kaufman, 2004).
Antimicrobial and Antioxidant Properties
A study by Bouaziz et al. (2016) highlighted the antimicrobial and antioxidant activities of Carnegine extracted from Hammada scoparia. This research opens avenues for Carnegine's potential use in treating infections and as an antioxidant in various formulations, indicating its significance in medical and health sciences (Bouaziz et al., 2016).
Hydration and Protein Stability
The study of Carnegine Hydrochloride's impact on hydration and protein stability is another significant application. Nakakido et al. (2008) investigated the effects of arginine hydrochloride on protein aggregation and hydration, which is crucial in understanding how Carnegine can be used to enhance protein stability in various biological and pharmaceutical applications (Nakakido et al., 2008).
作用機序
Target of Action
Carnegine Hydrochloride, also known as Levocarnitine, primarily targets the mitochondria, the powerhouses of the cell . It plays a crucial role in the transport of long-chain fatty acids into the mitochondria . These fatty acids are then oxidized to produce energy in the form of adenosine triphosphate (ATP) .
Mode of Action
Carnegine Hydrochloride interacts with its targets by facilitating the transport of long-chain fatty acids across the inner mitochondrial membrane . This process is essential for the subsequent β-oxidation of these fatty acids . Carnegine Hydrochloride also helps in removing products of metabolism from cells .
Biochemical Pathways
The primary biochemical pathway affected by Carnegine Hydrochloride is the fatty acid oxidation pathway . By transporting long-chain fatty acids into the mitochondria, Carnegine Hydrochloride enables these fatty acids to be oxidized for energy production . This process results in the production of ATP, which is essential for various cellular functions .
Pharmacokinetics
The pharmacokinetics of Carnegine Hydrochloride involve absorption, distribution, metabolism, and excretion . After oral administration, the bioavailability of Carnegine Hydrochloride is relatively low, ranging from 5-18% . It is distributed throughout the body, with the slowest equilibrating pool comprising skeletal and cardiac muscle . Carnegine Hydrochloride is eliminated from the body mainly via urinary excretion .
Result of Action
The primary result of Carnegine Hydrochloride’s action is the production of energy in the form of ATP . By facilitating the transport of long-chain fatty acids into the mitochondria for oxidation, Carnegine Hydrochloride helps to maintain energy production at optimal levels . This is particularly important in tissues like skeletal and cardiac muscle that metabolize fatty acids as an energy source .
Action Environment
The action of Carnegine Hydrochloride can be influenced by various environmental factors. For instance, the availability of long-chain fatty acids, which are the primary substrates for Carnegine Hydrochloride, can affect its efficacy . Additionally, the presence of other compounds, such as ascorbic acid and iron, is necessary for the synthesis of Carnegine Hydrochloride . Furthermore, genetic or medical disorders can affect the body’s ability to synthesize or utilize Carnegine Hydrochloride .
特性
IUPAC Name |
6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-9-11-8-13(16-4)12(15-3)7-10(11)5-6-14(9)2;/h7-9H,5-6H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARXMHOYLNCTFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carnegine Hydrochloride | |
CAS RN |
5852-92-6, 6266-98-4 | |
| Record name | Carnegine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005852926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carnegine, hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | CARNEGINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V677TLE007 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-(4-tert-Butylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol](/img/structure/B1302463.png)

![4-(3-methoxypropyl)-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1302466.png)
![3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B1302468.png)


![2-[[4-(Trifluoromethyl)phenyl]sulphonyl]ethanethioamide](/img/structure/B1302475.png)
![1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B1302479.png)